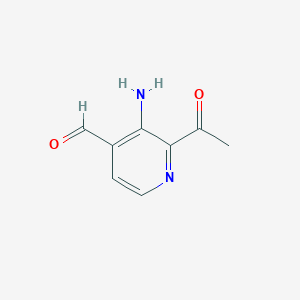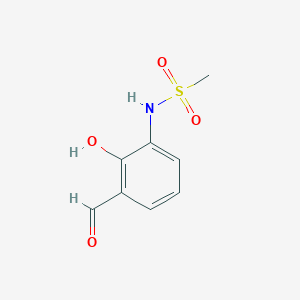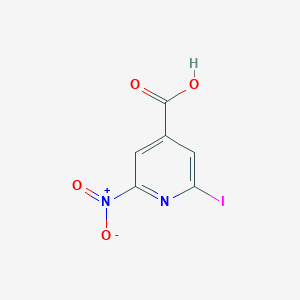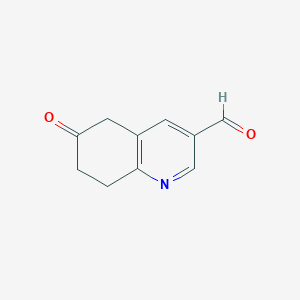
6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-1,2-pyran with acetal and ethyl orthoformate, followed by reaction with ammonia on γ-aluminum oxide . This method yields a mixture of tetrahydroquinolines and quinolines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The quinoline ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can intercalate with DNA, affecting its replication and transcription processes . Additionally, it may inhibit certain enzymes, leading to altered metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Known for its biological activities and synthetic applications.
Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: Used in various chemical reactions and research studies.
5,6,7,8-Tetrahydroquinoline: A simpler derivative with applications in organic synthesis.
Uniqueness
6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde stands out due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its unique structure makes it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
6-oxo-7,8-dihydro-5H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-6-7-3-8-4-9(13)1-2-10(8)11-5-7/h3,5-6H,1-2,4H2 |
Clave InChI |
TZKVSEHBQGMUAF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1=O)C=C(C=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




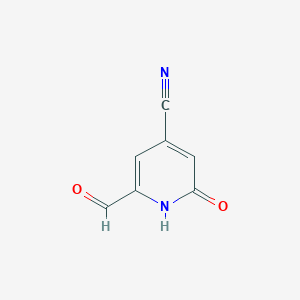
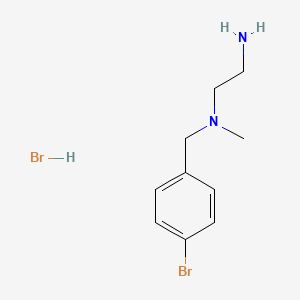
![1-[6-(Chloromethyl)-4-fluoropyridin-2-YL]ethanone](/img/structure/B14844048.png)
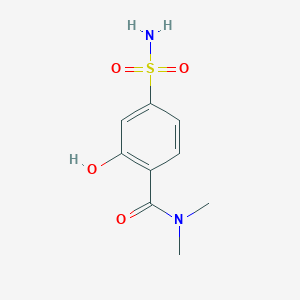
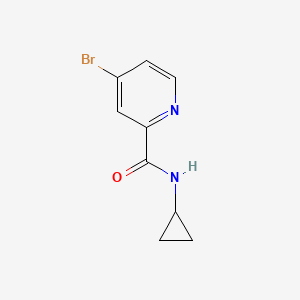

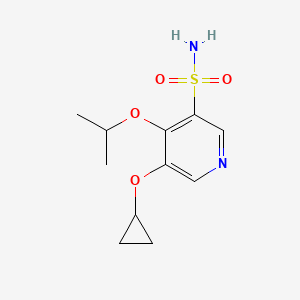
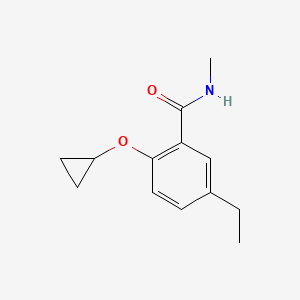
![Ethyl (8aR)-6-hydroxy-8a-methyl-3,4,6,7,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B14844093.png)
